molecular formula C11H20INO2Zn B3008983 tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+) CAS No. 2135683-35-9

tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+)

Cat. No.: B3008983
CAS No.: 2135683-35-9
M. Wt: 390.57
InChI Key: IVOHLQUZXLRKGG-WWPIYYJJSA-M
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Description

tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+): is a complex organic compound that features a tert-butyl group, a piperidine ring, and an iodozinc moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group. The iodozinc(1+) moiety can be introduced through a reaction with zinc iodide. Common reagents used in these reactions include tert-butyl alcohol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products: The major products formed from these reactions include tert-butyl esters, reduced piperidine derivatives, and substituted piperidine compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of macromolecular complexes, particularly in NMR spectroscopy. The tert-butyl group serves as a probe for studying the interactions and dynamics of large biomolecular assemblies .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities .

Industry: In the industrial sector, tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate is used in the production of pharmaceuticals and other fine chemicals. Its efficient synthesis and versatile reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the piperidine ring can interact with biological receptors. The iodozinc(1+) moiety may play a role in facilitating certain chemical transformations, such as nucleophilic substitutions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate is unique due to the combination of its tert-butyl group, piperidine ring, and iodozinc(1+) moiety

Properties

IUPAC Name

tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO2.HI.Zn/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIPBYLBBXNGBH-WWPIYYJJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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